molecular formula C8H8BF3O2S B1418019 3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid CAS No. 957120-83-1

3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid

Cat. No. B1418019
CAS RN: 957120-83-1
M. Wt: 236.02 g/mol
InChI Key: XIGZIOYWOLFBMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylboronic acids are a class of compounds that contain a phenyl group (a six-membered aromatic ring of carbon atoms) and a boronic acid group (consisting of one boron atom bonded to two hydroxyl groups). They are valuable building blocks in organic synthesis .


Synthesis Analysis

Phenylboronic acids can be synthesized through various methods. One common method is the reaction of a phenyl halide with diboronic acid in the presence of a base .


Molecular Structure Analysis

The molecular structure of phenylboronic acids is characterized by the presence of a boron atom that is bonded to two hydroxyl groups and a phenyl group .


Chemical Reactions Analysis

Phenylboronic acids are known to undergo a variety of chemical reactions. For example, they can react with diols (molecules containing two hydroxyl groups) to form cyclic boronate esters .


Physical And Chemical Properties Analysis

Phenylboronic acids are typically solid at room temperature. They are known to exhibit relatively high acidity .

Scientific Research Applications

Catalytic Applications

  • Dehydrative Amidation : 2,4-Bis(trifluoromethyl)phenylboronic acid, a related compound, is highly effective in catalyzing dehydrative amidation between carboxylic acids and amines. This process is crucial for α-dipeptide synthesis, highlighting the potential of similar boronic acids in peptide chemistry (Wang, Lu, & Ishihara, 2018).

Antimicrobial Properties

  • Antibacterial Activity : Research on (trifluoromethoxy)phenylboronic acids, which share structural similarities with 3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid, reveals their potential in antibacterial applications. Studies show effectiveness against Escherichia coli and Bacillus cereus, indicating the broad spectrum of antibacterial capabilities of such compounds (Adamczyk-Woźniak et al., 2021).

Drug Delivery and Targeting

  • Targeted Drug Delivery : Phenylboronic acid-functionalized polymeric micelles demonstrate potential for targeted drug delivery, especially to cancer cells like HepG2. This highlights the role of boronic acids in designing drug delivery systems that can specifically target certain cell types (Zhang et al., 2013).

Chemical Synthesis and Modification

  • Ortho-Directing Agent in C-H Silylation : Boronic acids serve as directing agents in ortho-C-H silylation, a critical process in organic synthesis. Their role in facilitating regioselective silylation enhances the synthesis of complex organic molecules (Ihara & Suginome, 2009).

  • Catalysis in [4 + 3] Cycloaddition : Arylboronic acids like 3,5-Bis-(trifluoromethyl) phenylboronic acid catalyze [4 + 3] cycloaddition reactions, enabling the preparation of complex organic structures such as cyclohepta[b]benzofurans and cyclohepta[b]indoles (Cao, Bian, & Zheng, 2015).

Material Science and Nanotechnology

  • Optical Modulation in Carbon Nanotubes : Phenyl boronic acid-grafted polyethylene glycol-wrapped single-walled carbon nanotubes demonstrate unique optical properties. The modulation of near-infrared fluorescence in response to saccharide binding highlights its potential in nanotechnology applications (Mu et al., 2012).

  • Lubricant Additives : Phenylboronic acid derivatives are explored for their tribological behaviors as lubricant additives. Their ability to improve anti-friction and anti-wear properties in liquid paraffin showcases the versatility of boronic acids in industrial applications (Wang et al., 2020).

Future Directions

The study and application of phenylboronic acids is a vibrant field of research. They are used in a variety of areas, including organic synthesis, medicinal chemistry, and materials science .

properties

IUPAC Name

[3-methylsulfanyl-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O2S/c1-15-7-3-5(8(10,11)12)2-6(4-7)9(13)14/h2-4,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGZIOYWOLFBMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)SC)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660299
Record name [3-(Methylsulfanyl)-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid

CAS RN

957120-83-1
Record name B-[3-(Methylthio)-5-(trifluoromethyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957120-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Methylsulfanyl)-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Methylthio)-5-(trifluoromethyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.